molecular formula C9H10BrN3O2S B2826133 Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate CAS No. 1124383-00-1

Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate

Cat. No.: B2826133
CAS No.: 1124383-00-1
M. Wt: 304.16
InChI Key: KIEUKZNLWJFVON-UHFFFAOYSA-N
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Description

Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate is a useful research compound. Its molecular formula is C9H10BrN3O2S and its molecular weight is 304.16. The purity is usually 95%.
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Biological Activity

Ethyl aminon-(3-bromopyridin-2-yl)methanethiocarbamate (CAS No. 1124383-00-1) is a compound that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article reviews existing research findings, case studies, and relevant data tables to elucidate the biological activity of this compound.

  • Molecular Formula : C₉H₁₀BrN₃O₂S
  • Molecular Weight : 304.16 g/mol
  • CAS Number : 1124383-00-1
  • Physical State : Solid, typically used in research settings.

Research indicates that this compound exhibits significant biological activity primarily through its role as an acetylcholinesterase (AChE) inhibitor . AChE is an essential enzyme in the nervous system that breaks down the neurotransmitter acetylcholine, and its inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease.

Inhibition of Acetylcholinesterase

The compound has been evaluated for its AChE inhibitory activity using Ellman's assay. The results are summarized in Table 1:

CompoundIC50 (nM)Remarks
This compound1.61Most potent among tested compounds
Donepezil12.06Positive control

This data suggests that this compound is a potent AChE inhibitor, outperforming donepezil, a well-known drug used in Alzheimer's treatment.

Cytotoxicity Studies

In vitro cytotoxicity assessments have shown that at concentrations up to 50 µM, this compound does not significantly affect cell viability, indicating low neurotoxicity. This characteristic is crucial for potential therapeutic applications, as it suggests a favorable safety profile.

Antioxidant Activity

The compound also demonstrates moderate antioxidant properties. In tests measuring radical scavenging activity, it exhibited around 31.89% scavenging ability at a concentration of 50 µM (compared to Trolox as a control). This antioxidant capacity may contribute to its neuroprotective effects.

Anti-Aβ Aggregation Activity

Another notable biological activity of this compound is its ability to inhibit amyloid-beta (Aβ) aggregation, which is implicated in Alzheimer's disease pathology. The results from thioflavin T assays showed an inhibitory rate of 56.95% at a concentration of 25 µM, suggesting that this compound may help mitigate amyloid plaque formation.

Case Studies and Research Findings

Several studies have explored the broader implications of AChE inhibitors like this compound in neurodegenerative diseases:

  • Study on AChE Inhibitors : A study published in MDPI highlighted the potential of various AChE inhibitors, including those similar to this compound, in enhancing cognitive function and reducing symptoms associated with Alzheimer’s disease .
  • Neuroprotective Effects : Research has indicated that compounds with dual action—both AChE inhibition and antioxidant properties—are particularly promising for neuroprotection in aging populations .
  • Mechanistic Insights : Molecular modeling studies suggest that the binding affinity of this compound to AChE may involve interactions with both the catalytic and peripheral sites of the enzyme .

Properties

IUPAC Name

ethyl N-[(3-bromopyridin-2-yl)carbamothioyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O2S/c1-2-15-9(14)13-8(16)12-7-6(10)4-3-5-11-7/h3-5H,2H2,1H3,(H2,11,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEUKZNLWJFVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-3-bromopyridine (50.0 g, 289 mmol, 1 equiv) in dichloromethane (500 mL) was added dropwise ethoxycarbonyl isothiocyanate (39.0 g, 297 mmol, 1.03 equiv) at room temperature. After 2 h, dichloromethane was removed in vacuo to provide crude ethyl [(3-bromopyridin-2-yl) carbamothioyl]carbamate (88 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Bromopyridin-2-amine (30 g, 168 mmol) and ethoxycarbonyl isothiocyanate (24.8 g, 21.3 mL, 185 mmol) were dissolved in dioxane (300 mL) and stirred at room temperature. After 4 hours further ethoxycarbonyl isothiocyanate (1 mL, 8.4 mmol) was added. After 1 hour the solvent was evaporated and the residue dried in high vacuum for 12 hours. The title compound was obtained as a light yellow solid (51.2 g, 100%) and was used crude for the next step.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Yield
100%

Synthesis routes and methods III

Procedure details

To a solution of 3-bromo-pyridin-2-ylamine (9.72 g, 56.2 mmol) in 1,4-dioxane (100 mL) was added dropwise ethoxycarbonyl isothiocyanate (6.70 mL, 56.7 mmol). The mixture was stirred under an atmosphere of nitrogen for 18 hours. The volatiles were evaporated to yield a waxy solid. The recovered material was triturated with hexane (250 mL). N-(3-Bromo-2-pyridinyl)-N′-carboethoxy-thiourea was isolated and was used without further purification. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 11.46 (s, 1H), 11.43 (s, 1H), 8.49 (dd, J=4.6, 1.5 Hz, 1H), 8.18 (dd, J=8.0, 1.5 Hz, 1H), 7.33 (dd, J=8.0, 4.7 Hz, 1H), 4.23 (q, J=7.1 Hz, 2H), 1.27 (t, J=7.2 Hz, 3H). MS=215 (MH)+.
Quantity
9.72 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 2-amino-3-bromopyridine (50.0 g, 289 mmol, 1 equiv) in dichloromethane (500 mL) was added dropwise ethoxycarbonyl isothiocyanate (39.0 g, 297 mmol, 1.03 equiv) at room temperature. After 2 h, dichloromethane was removed in vacuo to provide crude ethyl[(3-bromopyridin-2-yl)carbamothioyl]carbamate (88 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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